Vapendavir (diphosphate)

准备方法

合成路线和反应条件

BTA798 (二磷酸盐) 的合成涉及多个步骤,从核心结构的制备开始,然后进行功能化。详细的合成路线是专有的,未公开披露。

工业生产方法

BTA798 (二磷酸盐) 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该化合物通常以固体形式生产,并可溶解在二甲基亚砜 (DMSO) 等溶剂中用于研究目的 .

化学反应分析

反应类型

BTA798 (二磷酸盐) 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 可以进行还原反应以修饰化合物上的官能团。

取代: 取代反应可用于将特定的官能团替换为其他基团,以研究构效关系。

常用试剂和条件

BTA798 (二磷酸盐) 反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 反应条件根据所需的修饰而变化,但通常涉及控制温度和 pH 值 .

主要形成的产物

这些反应形成的主要产物通常是具有修饰的官能团的 BTA798 (二磷酸盐) 衍生物。 这些衍生物用于研究构效关系并优化化合物的抗病毒活性 .

科学研究应用

Treatment of Human Rhinovirus Infections

Vapendavir has been extensively studied for its effects on HRV, a significant trigger for asthma exacerbations. Notable clinical trials include:

- Phase 2 Study in Asthma Patients: A multicenter, randomized, double-blind study involving 300 patients with mild to moderate asthma demonstrated that vapendavir significantly reduced symptoms of HRV infection. The treatment group showed a mean reduction in the WURSS-21 severity score compared to placebo, indicating effective symptom alleviation during HRV seasons .

- HRV Challenge Trials: Vapendavir has been evaluated in controlled challenge studies where participants are deliberately infected with HRV. Results indicated that vapendavir effectively reduced viral load and associated symptoms .

Efficacy Against Enterovirus Infections

Vapendavir has also been investigated for its antiviral activity against enteroviruses:

- Enterovirus 71 (EV71): Studies have reported that vapendavir exhibits potent antiviral activity against EV71, with effective concentrations (EC50) ranging from 0.5 to 1.4 μM . This is particularly relevant given the severe complications associated with EV71 infections, especially in pediatric populations.

- Broad-Spectrum Antiviral Activity: Research indicates that vapendavir may have activity against various enteroviruses beyond EV71, making it a candidate for broader antiviral applications .

Safety and Pharmacokinetics

Clinical trials have reported that vapendavir is generally well-tolerated with a favorable safety profile. Most adverse events were mild, and no serious adverse events were recorded during trials . Pharmacokinetic studies have established its bioavailability and interaction profile with other medications, suggesting it can be safely co-administered with common treatments for asthma and COPD .

Case Studies and Findings

| Study Type | Population | Key Findings |

|---|---|---|

| Phase 2 Asthma Study | 300 asthmatic adults | Significant reduction in HRV symptoms (WURSS-21 score) compared to placebo |

| HRV Challenge Trial | Healthy volunteers | Effective reduction in viral load and associated symptoms |

| EV71 Efficacy Study | Pediatric patients | Potent antiviral activity with EC50 values indicating effectiveness |

作用机制

BTA798 (二磷酸盐) 通过与人类鼻病毒的病毒衣壳结合发挥其抗病毒作用。 这种结合抑制了病毒的脱壳过程,防止病毒 RNA 释放到宿主细胞中,从而抑制病毒复制 . BTA798 (二磷酸盐) 的分子靶标是病毒的衣壳蛋白,涉及的途径是抑制病毒脱壳 .

相似化合物的比较

类似化合物

Pleconaril: 另一种针对人类鼻病毒病毒衣壳的抗病毒化合物。

Rupintrivir: 一种抑制人类鼻病毒蛋白酶的抗病毒化合物。

Enviroxime: 一种通过靶向病毒 RNA 聚合酶抑制肠病毒复制的抗病毒化合物。

BTA798 (二磷酸盐) 的独特性

BTA798 (二磷酸盐) 在其对人类鼻病毒的强效抗病毒活性及其抑制多种病毒株复制的能力方面是独一无二的,其有效浓度值 (EC50:0.5-1.4 μM) 较低 . 此外,与游离形式相比,该化合物的二磷酸盐形式具有更好的水溶性和稳定性 .

生物活性

Vapendavir, also known as BTA-798, is an orally active antiviral compound primarily targeting human rhinoviruses (HRVs) and other enteroviruses. This article explores its biological activity, including mechanisms of action, clinical trial results, and comparative efficacy against various viral strains.

Vapendavir functions as a capsid-binding inhibitor , specifically targeting the VP1 protein of HRVs. By binding to the hydrophobic pocket within the VP1 protein, vapendavir disrupts the capsid's ability to attach to cell surface receptors, ultimately inhibiting the release of viral RNA into host cells during the uncoating process. This mechanism effectively halts viral replication and spread.

Efficacy Against Viral Strains

Vapendavir has demonstrated significant antiviral activity across various studies:

- HRV Types : It exhibits a potent half-maximal effective concentration (EC50) of 5.8 ng/mL (15.2 nM) against over 100 HRV serotypes, showcasing its broad-spectrum efficacy .

- Enteroviruses : In addition to HRVs, vapendavir has shown activity against enteroviruses such as EV-A71 and poliovirus types 1, 2, and 3 .

Comparative Efficacy Table

| Virus Type | EC50 (ng/mL) | Notes |

|---|---|---|

| Human Rhinovirus | 5.8 | Broad-spectrum activity against 100+ serotypes |

| Enterovirus A71 | Not specified | Significant antiviral activity observed |

| Poliovirus | Not specified | Effective in inhibiting replication |

Clinical Trials

Vapendavir's biological activity has been evaluated in several clinical trials:

- Phase 2 HRV Challenge Study (2009) :

-

Phase 2 Study in Asthma Patients (2012) :

- Objective : Evaluate efficacy on symptoms of HRV infection in asthmatic adults.

- Results : The study involved 300 patients and reported a significant reduction in cold symptoms based on WURSS-21 severity scores (mean difference: -4.01, p = 0.020). Vapendavir was well tolerated with mild adverse events reported .

- Ongoing Phase 2b SPIRITUS Trial :

Case Studies

A review of individual cases highlights vapendavir's potential:

- In a study involving patients with asthma exacerbated by HRV infections, vapendavir treatment resulted in improved respiratory function and reduced hospital visits due to exacerbations.

- Another case demonstrated successful viral load reduction in a patient with chronic obstructive pulmonary disease (COPD) experiencing an HRV infection.

Safety Profile

Vapendavir has exhibited a favorable safety profile across trials:

属性

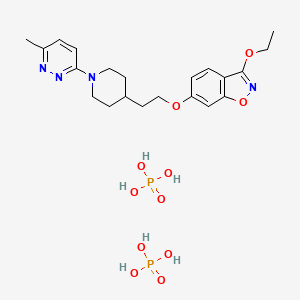

IUPAC Name |

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3.2H3O4P/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20;2*1-5(2,3)4/h4-7,14,16H,3,8-13H2,1-2H3;2*(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUFDXZDQWMWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C.OP(=O)(O)O.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198151-75-5 | |

| Record name | Vapendavir phosphate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198151755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAPENDAVIR PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLB8GQZ6FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。